molecular formula C17H19N3O2S B2682647 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1903475-20-6

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2682647
CAS No.: 1903475-20-6
M. Wt: 329.42
InChI Key: ISNOVANPOHTYBN-UHFFFAOYSA-N
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Description

The compound 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone features a pyrrolidinyl group substituted with a 5-methylpyridin-2-yloxy moiety and a pyridin-4-ylthio group attached to an ethanone backbone.

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-2-3-16(19-10-13)22-14-6-9-20(11-14)17(21)12-23-15-4-7-18-8-5-15/h2-5,7-8,10,14H,6,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNOVANPOHTYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyridine Rings: The pyridine rings can be introduced via nucleophilic substitution reactions.

    Formation of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile to form the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridine rings can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Features Molecular Formula (Inferred) Molecular Weight (g/mol) Notable Substituents
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone (Target) Pyrrolidinyloxy-5-methylpyridine, pyridin-4-ylthio-ethanone C₁₈H₂₀N₃O₂S ~350.4 Thioether linkage, methylpyridine
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyrrolidine-linked methoxypyridine, ethanone C₁₃H₁₈N₂O₂ ~246.3 Methoxy group, pyrrolidine
1-(5-Methoxypyridin-3-yl)ethanone Methoxypyridine, ethanone C₈H₉NO₂ ~151.2 Methoxy group
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives Oxadiazole-thioether, pyrimidinylthio Varies ~300–400 Dual thioether linkages, oxadiazole core
1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone Nitrophenyl-quinoline hybrid, ethanone C₁₈H₁₃N₃O₃ ~325.3 Nitro group, quinoline
Key Observations:
  • Heterocyclic Flexibility: The target compound’s pyrrolidine ring enhances conformational flexibility compared to rigid analogs like quinoline derivatives .
  • Thioether vs. Oxygen Linkages : The pyridin-4-ylthio group in the target may improve lipophilicity and membrane permeability relative to methoxy or oxygen-linked analogs .
  • Substituent Positioning : The 5-methyl group on pyridine in the target compound could enhance metabolic stability compared to unsubstituted pyridines .
Pharmacological Activity:
  • Enzyme Targeting : Pyridine-thioether derivatives, such as those in , are often explored as enzyme modulators. The target compound’s structure aligns with activators of human glucokinase (e.g., PDB ID-4IXC complex), though direct mechanistic data are unavailable .
  • Antimicrobial Potential: Thioether-containing oxadiazoles () exhibit antimicrobial activity, suggesting the target compound may share similar properties .

Physicochemical Properties

  • Molecular Weight : At ~350 g/mol, the target compound falls within the acceptable range for drug-likeness (Rule of Five), unlike larger derivatives like YKL-05-099 (, MW ~632.2 g/mol) .

Biological Activity

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, including a pyrrolidine ring and various functional groups that may interact with biological macromolecules, making it a candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2C_{16}H_{17}N_3O_2, with a molecular weight of approximately 283.32 g/mol. Its structure includes:

  • A pyrrolidine ring which is known for its role in various biological activities.
  • A 5-methylpyridine moiety that contributes to its interaction with biological targets.
  • A pyridine-thioether linkage which may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It might inhibit or activate certain enzymes, thereby affecting metabolic processes. For instance, similar pyrrolidine derivatives have shown inhibitory effects on various bacterial enzymes, suggesting potential antibacterial activity .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine often exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:

  • Compounds with pyrrolidine rings demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating potent antibacterial activity .
CompoundMIC (mg/mL)Target Organism
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of this compound have not been extensively documented; however, similar compounds have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound could potentially be explored for anticancer applications.

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Antibacterial Activity : A study examining various pyrrolidine derivatives found that modifications in the structure significantly impacted their antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Other research has highlighted the antifungal properties of similar compounds, indicating a broad spectrum of bioactivity that could be leveraged in therapeutic contexts.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone?

The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidinyl ether via nucleophilic substitution between 5-methylpyridin-2-ol and a substituted pyrrolidine precursor.
  • Step 2 : Introduction of the pyridin-4-ylthio group using thiolation reagents (e.g., Lawesson’s reagent) or coupling reactions.
  • Step 3 : Purification via column chromatography or recrystallization, with solvents such as ethyl acetate, DCM, or THF (commonly used in pyridine derivative syntheses) .

Q. Key Considerations :

  • Use anhydrous conditions for oxygen-sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC.

Q. Example Solvent Selection Table

SolventPolarityBoiling Point (°C)Suitability for Purification
Ethyl AcetateMedium77High
DCMLow40Moderate
THFHigh66High (for polar intermediates)

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions on the pyrrolidine and pyridine rings. For example, the methyl group on the pyridine ring will show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for protonated ions).
  • X-ray Crystallography : If single crystals are obtained, this provides unambiguous confirmation of stereochemistry and bond angles .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts).

Q. How can researchers assess the preliminary biological activity of this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in macrophage models.
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Variables to Test :
    • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thioether formation).
    • Temperature : Gradual heating (e.g., 50–80°C) to avoid side reactions.
    • Solvent Systems : Mixed solvents (e.g., DMF:THF) to enhance solubility of intermediates .

Case Study : A related pyridine derivative achieved 52.7% yield under optimized conditions (1.0 M HCl, 50°C, 2.3 hours) .

Q. How can contradictory data on biological activity between studies be resolved?

  • Meta-Analysis : Compare datasets across studies, focusing on variables such as:
    • Assay conditions (pH, temperature).
    • Cell line specificity (e.g., HEK293 vs. HeLa).
    • Compound purity (HPLC ≥95%).
  • Dose-Response Curves : Ensure IC50 values are calculated under standardized protocols .

Q. Example Confounding Factors :

FactorImpact on Activity
Serum concentrationMay reduce apparent potency
Solvent (DMSO vs. EtOH)Alters membrane permeability

Q. What computational strategies are effective for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking for kinase inhibition).

Reference Data : A study on a pyridine-carbothioate derivative used solvent-dependent dipole moment measurements (toluene: 4.12 D; methanol: 6.87 D) to explain solvatochromism .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl on the pyridine ring) and compare activity.
  • Key Parameters :
    • Steric Effects : Assess bulky substituents’ impact on binding.
    • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) vs. donating groups (e.g., -OCH3).

Experimental Design : Use a split-plot design with replicates (e.g., 4 replicates per analog) to ensure statistical robustness .

Q. What strategies are recommended for resolving crystallographic disorder in X-ray structures of this compound?

  • Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion.
  • Refinement : Apply restraints for bond lengths/angles and use programs like SHELXL for disorder modeling.

Example : A dichloro-fluorophenyl analog required anisotropic displacement parameters (ADPs) to model rotational disorder in the pyrrolidine ring .

Note : For reproducibility, document all protocols in line with academic standards (e.g., APA style for data presentation) .

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